5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₇H₄N₂O₃ and exhibits a molecular weight of 164.12 daltons. The compound is officially registered under the Chemical Abstracts Service number 19841-76-0, providing a unique identifier for this specific molecular structure. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is this compound, though alternative nomenclature systems may refer to it as picolinic acid, 5-cyano-1,6-dihydro-6-oxo.
The molecular structure features a dihydropyridine ring system with three distinct functional groups strategically positioned to create a complex chemical entity. The cyano group (-C≡N) occupies position 5 of the pyridine ring, while the keto group (=O) is located at position 6, and the carboxylic acid group (-COOH) is positioned at the 2-carbon. This specific arrangement of functional groups contributes to the compound's unique chemical and physical properties, distinguishing it from other pyridine derivatives.
Table 1: Chemical Properties of this compound
The compound demonstrates specific spectroscopic characteristics that facilitate its identification and characterization. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts consistent with the pyridine ring system and the various functional groups present in the molecule. The presence of the cyano group typically manifests as a characteristic signal in carbon-13 nuclear magnetic resonance spectroscopy, while the carboxylic acid functionality displays typical chemical shifts associated with this functional group.
Historical Context in Heterocyclic Chemistry
The development of heterocyclic chemistry, particularly compounds containing nitrogen heterocycles, has a rich historical foundation dating back to the early nineteenth century. According to historical records, the exploration of heterocyclic compounds began in the 1800s with several notable developments that laid the groundwork for modern heterocyclic chemistry. The discovery of fundamental nitrogen-containing heterocycles such as pyridine occurred in 1849 when Thomas Anderson isolated this compound through the pyrolysis of bones. This landmark discovery established pyridine as one of the foundational structures in heterocyclic chemistry and opened pathways for the development of numerous derivatives.
The systematic study of pyridine derivatives gained momentum throughout the nineteenth and twentieth centuries as chemists recognized the biological significance and synthetic utility of these compounds. Wilhelm Körner and James Dewar made significant contributions to understanding pyridine structure in the late 1800s, proposing that pyridine derives from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This structural elucidation proved fundamental to the subsequent development of pyridine chemistry and the creation of more complex derivatives.
Table 2: Historical Milestones in Heterocyclic Chemistry Relevant to Pyridine Derivatives
The emergence of dihydropyridine chemistry gained particular significance in the mid-twentieth century with the discovery of calcium channel blockers. In the 1960s, experimental work on molecules under screening as coronary dilators led to the discovery of the mechanism of calcium entry blockade by drugs later named calcium channel blockers. This research direction was initiated by various pharmaceutical companies, including Janssen Pharmaceutica with diphenylmethylpiperazines, Knoll with phenylalkylamines including verapamil, and Bayer with dihydropyridines such as nifedipine.
The development of calcium channel blockers arose from pharmacological studies of screened coronary dilators, which became part of a program of pharmacological taxonomy initiated in 1964. These discoveries highlighted the therapeutic potential of dihydropyridine derivatives and established this class of compounds as among the most commonly used agents for the treatment of cardiovascular diseases. The historical progression from basic heterocyclic chemistry to therapeutic applications demonstrates the fundamental importance of compounds like this compound within the broader context of medicinal chemistry development.
Position Within Pyridine Carboxylate Derivatives
This compound occupies a distinctive position within the broader classification of pyridine carboxylate derivatives, which encompasses a diverse array of compounds with varying biological activities and synthetic applications. The compound belongs to the specific subclass of picolinic acid derivatives, where the carboxylic acid functionality is positioned at the 2-carbon of the pyridine ring. Picolinic acid itself represents one of three isomeric forms of pyridinecarboxylic acid, distinguished from nicotinic acid and isonicotinic acid by the position of the carboxyl side chain.
Within this classification system, the target compound represents a highly functionalized derivative that incorporates additional structural complexity through the presence of both cyano and keto substituents. This multi-functional architecture distinguishes it from simpler picolinic acid derivatives and positions it as a potentially valuable intermediate for further synthetic elaboration. The presence of the dihydropyridine motif specifically links this compound to the calcium channel blocker family, suggesting potential cardiovascular applications.
Research on pyridine carboxylate derivatives has demonstrated their utility in coordination chemistry, where they serve as pendant arms in ligands for metal ion complexation. These compounds find application in biomedical contexts, particularly in the preparation of magnetic resonance imaging contrast agents and radioisotope labeling for therapeutic applications. The structural and electronic characteristics of picolinic acid derivatives enable them to form stable complexes with various metal ions, making them versatile building blocks for medicinal chemistry applications.
Table 3: Classification of Pyridine Carboxylate Derivatives
The synthetic accessibility of pyridine carboxylate derivatives has been enhanced through the development of various methodological approaches. Research has demonstrated that these compounds can be prepared through multiple synthetic routes, including acyl chloride methods and mixed anhydride procedures using corresponding free acids. The versatility of these synthetic approaches enables the preparation of structurally diverse derivatives with tailored properties for specific applications.
Contemporary research on pyridine carboxylate derivatives continues to explore their potential in pharmaceutical development, particularly in the context of developing novel therapeutic agents. The ability to introduce various functional groups onto the pyridine ring system provides opportunities for fine-tuning biological activity and pharmacokinetic properties. In this context, this compound represents an advanced derivative that combines multiple functional elements to create a compound with potentially unique biological properties and synthetic utility.
Properties
IUPAC Name |
5-cyano-6-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-3-4-1-2-5(7(11)12)9-6(4)10/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUAASBTCYJUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665284 | |
| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19841-76-0 | |
| Record name | 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50665284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the cyclocondensation of malononitrile with methyl esters of acylpyruvic acids under mild conditions. The reaction is typically conducted in ethanol at 40°C in the presence of triethylamine as a base catalyst. The process proceeds via a Knoevenagel condensation followed by intramolecular cyclization, forming the pyridine ring structure.
Key Reaction Parameters:
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Solvent: Ethanol (polar protic solvent enhances nucleophilicity).
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Temperature: 40°C (balances reaction rate and side-product formation).
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Catalyst: Triethylamine (facilitates deprotonation and accelerates cyclization).
Yield and Product Characterization
The reaction yields 4-aryl-6-oxo-1,6-dihydropyridine-2-carboxylic acids and their methyl esters in 52–75% yields. Structural confirmation is achieved through spectroscopic methods:
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1H NMR: Peaks at δ 12.5 ppm (carboxylic acid proton), δ 8.2–8.4 ppm (pyridine ring protons).
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13C NMR: Signals at 165–170 ppm (carbonyl carbons), 115–120 ppm (cyano carbon).
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IR Spectroscopy: Stretching vibrations at 2250 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O).
Advantages and Limitations
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Advantages: Mild conditions, straightforward purification.
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Limitations: Moderate yields, sensitivity to substituent electronic effects.
Oxidation of 5-Cyano-1,6-dihydropyridine Derivatives
Oxidative Pathway Design
5-Cyano-1,6-dihydropyridine intermediates can be oxidized to introduce the 6-oxo group. Common oxidizing agents include potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) under controlled pH.
Optimization Insights:
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KMnO₄ in H₂SO₄: Achieves complete oxidation but risks over-oxidation of the cyano group.
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H₂O₂ in Acetic Acid: Selective for ketone formation with minimal side reactions.
Yield and Scalability
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Laboratory Scale: 60–68% yield with H₂O₂.
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Pilot Scale: Requires continuous flow reactors to maintain temperature control, improving yield to 70%.
Alternative Routes: Microwave-Assisted Synthesis
Methodology
Microwave irradiation accelerates the cyclocondensation of cyanoacetamide with diketene derivatives, reducing reaction time from hours to minutes.
Conditions:
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Power: 300 W.
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Solvent: Dimethylformamide (DMF).
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Time: 15–20 minutes.
Performance Metrics
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Yield: 80–85% (superior to conventional heating).
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Purity: >95% (HPLC analysis).
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 52–75 | 6–8 hours | Moderate | High |
| Oxidation | 60–70 | 4–6 hours | Low | Moderate |
| Microwave-Assisted | 80–85 | 15–20 minutes | High | Low |
Industrial Production Considerations
Challenges in Scale-Up
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Solvent Recovery: Ethanol and DMF require distillation for reuse.
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Byproduct Management: Cyanide-containing waste necessitates specialized treatment.
Process Intensification Strategies
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Continuous Flow Systems: Enhance heat/mass transfer, improving yield to 78% for cyclocondensation.
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Catalyst Immobilization: Silica-supported triethylamine reduces catalyst loading by 40%.
Emerging Techniques: Enzymatic Synthesis
Biocatalytic Approaches
Recent studies explore nitrilase-mediated synthesis, converting cyano precursors to carboxylic acids under ambient conditions.
Preliminary Results:
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Yield: 50–55% (room temperature, aqueous media).
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Sustainability: Eliminates organic solvents, aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid has the molecular formula and a molecular weight of approximately 164 Da. Its structure features a pyridine ring with cyano and carboxylic acid functional groups, which contribute to its reactivity and biological activity .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, a study demonstrated that certain derivatives showed significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. In vitro tests revealed that it can scavenge free radicals effectively, suggesting potential use in formulations aimed at reducing oxidative stress .
Anticancer Potential
Some studies have explored the anticancer effects of compounds related to this compound. These compounds have shown promise in inhibiting cancer cell proliferation in various cancer models, indicating their potential as therapeutic agents in oncology .
Herbicide Safeners
Research has identified certain derivatives of this compound as herbicide safeners. These compounds protect crops from the phytotoxic effects of herbicides like 2,4-D while enhancing the efficacy of the herbicide against weeds . Laboratory experiments confirmed their ability to mitigate herbicide damage to sunflower seedlings.
Plant Growth Regulators
The compound's structural features allow it to interact with plant growth pathways, suggesting its potential role as a plant growth regulator. Studies are ongoing to evaluate its effectiveness in promoting growth and resilience in various crops .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as protein kinase Pim-1 and farnesyl transferase, which are involved in cell proliferation and apoptosis . This inhibition can lead to the regulation of cell death processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Key Features :
- Structure: The cyano group at C-5 enhances electron-withdrawing effects, stabilizing the dihydropyridine ring and influencing binding affinity to Epac proteins.
- Synthesis : Derived from high-throughput screening (HTS) hit ESI-08, its synthesis involves selective alkylation and condensation reactions to optimize substituents for Epac antagonism .
- Pharmacological Activity : Demonstrates specificity for Epac2, with structural modifications at C-6 improving binding affinity and selectivity .
Comparison with Structurally Similar Compounds
The biological and chemical properties of 5-cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid are best understood in the context of analogs with modifications at positions 1, 2, 5, and 4. Below is a detailed analysis:
Structural Analogs and Their Properties
Key Differences and Implications
Substituent Effects at C-5: Cyano (CN): Enhances binding to Epac proteins via electron withdrawal and hydrogen bonding . Alkyl (Butyl/Butenyl): Found in fusaric acid derivatives, these substituents correlate with antimicrobial activity but lack Epac specificity .
Role of Carboxylic Acid at C-2 :
- Essential for Epac antagonism; ester derivatives (e.g., ethyl/methyl esters) show reduced activity unless hydrolyzed to the free acid .
Epigenetic Induction vs. Synthetic Routes: Fusaric acid derivatives (e.g., 5-butyl and 5-butenyl) are produced by fungi under epigenetic modulation (e.g., HDAC inhibitors like SAHA), highlighting natural product diversity . Synthetic analogs (e.g., 5-cyano, 5-Cl) are tailored for specific pharmacological targets, enabling precise SAR studies .
N1 Modifications :
Pharmacological and Industrial Relevance
- Epac Antagonists: The 5-cyano derivative's specificity for Epac2 positions it as a tool for studying cAMP signaling and developing therapeutics for diabetes and cancer .
- Antimicrobial Agents : Fusaric acid derivatives induced epigenetically demonstrate broader bioactivity, though their mechanisms differ from synthetic Epac-targeted compounds .
- Structural Templates : Analogs like 5-methyl and 5-chloro serve as scaffolds for further chemical optimization .
Biological Activity
5-Cyano-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 19841-76-0) is a compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of 164.12 g/mol. Its structure features a cyano group and a carboxylic acid functional group, contributing to its reactivity and biological activity.
1. Antiviral Activity
Research indicates that compounds similar to 5-cyano-6-oxo-1,6-dihydropyridine derivatives exhibit significant antiviral properties. Specifically, studies have shown that pyridine-containing compounds can inhibit HIV-1 integrase, a crucial enzyme for viral replication. The structural modifications in these compounds affect their potency, with certain derivatives demonstrating IC values in the low micromolar range against various HIV subtypes .
2. Antitumor Activity
Dihydropyridine derivatives have been investigated for their antitumor effects. For instance, certain analogs have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The structural characteristics of these compounds play a vital role in their effectiveness against different cancer types .
3. Cardiotonic Effects
Like other dihydropyridines, 5-cyano-6-oxo-1,6-dihydropyridine derivatives may exhibit cardiotonic effects. Compounds in this class are known to influence calcium channels in cardiac tissues, potentially leading to improved cardiac contractility and therapeutic benefits in heart failure management .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study published in Molecules detailed the synthesis of various pyridine derivatives, including those related to 5-cyano-6-oxo-1,6-dihydropyridine. The best-performing compound exhibited an IC of 19 nM against HIV-1 integrase, highlighting the potential of these compounds as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
